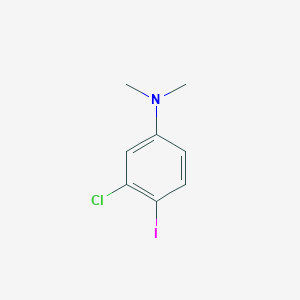
3-Chloro-4-iodo-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-iodo-N,N-dimethylaniline is an organic compound with the chemical formula C8H9ClIN. It is a solid that may appear as a crystalline powder or crystals. This compound is soluble in some organic solvents such as ethanol and xylene .
Preparation Methods
The preparation of 3-Chloro-4-iodo-N,N-dimethylaniline typically involves multi-step organic synthesis reactions. The specific steps and conditions depend on the starting materials and desired yield. One common method involves the halogenation of N,N-dimethylaniline, followed by further substitution reactions to introduce the chloro and iodo groups .
Chemical Reactions Analysis
3-Chloro-4-iodo-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro or iodo groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common reagents and conditions used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-iodo-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Medicine: The compound can be a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, such as in chemical synthesis or biological studies. Generally, it can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds .
Comparison with Similar Compounds
3-Chloro-4-iodo-N,N-dimethylaniline can be compared with other similar compounds, such as:
N,N-Dimethylaniline: A simpler compound without the chloro and iodo substituents.
3-Chloro-N,N-dimethylaniline: Similar but lacks the iodo group.
4-Iodo-N,N-dimethylaniline: Similar but lacks the chloro group.
The uniqueness of this compound lies in the presence of both chloro and iodo groups, which can influence its reactivity and applications in synthesis .
Properties
Molecular Formula |
C8H9ClIN |
|---|---|
Molecular Weight |
281.52 g/mol |
IUPAC Name |
3-chloro-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9ClIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |
InChI Key |
APGZUXAHQANJPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
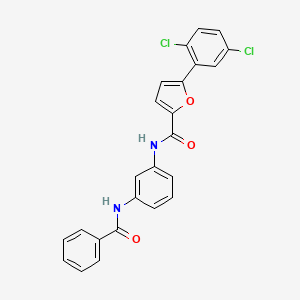
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12456726.png)
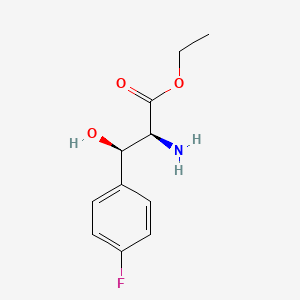
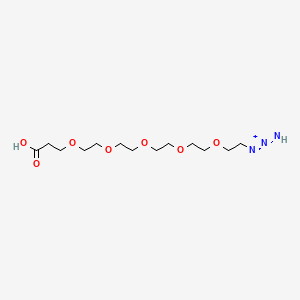
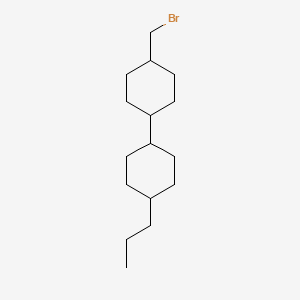
![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-methylpropanamide](/img/structure/B12456748.png)
![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
![N-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline](/img/structure/B12456769.png)
![N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12456771.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)
![2-({[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12456784.png)
